molecular formula C15H15BrO B7871959 (2-Bromophenyl)(2,4-dimethylphenyl)methanol

(2-Bromophenyl)(2,4-dimethylphenyl)methanol

Cat. No.: B7871959
M. Wt: 291.18 g/mol
InChI Key: KDNNMWHHZRQIIV-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(2,4-dimethylphenyl)methanol is a diarylmethanol derivative characterized by a central methanol group bridging a 2-bromophenyl and a 2,4-dimethylphenyl moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom at the ortho position of the phenyl ring and the electron-donating methyl groups on the adjacent aromatic ring.

Properties

IUPAC Name

(2-bromophenyl)-(2,4-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNNMWHHZRQIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(2,4-dimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 2,4-dimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,4-dimethylphenyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding phenyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

(2-Bromophenyl)(2,4-dimethylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,4-dimethylphenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Diarylmethanols

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol (CAS 356040-80-7)
  • Structural Differences : The bromine atom in the target compound is replaced with fluorine at the para position.
  • The molecular weight decreases to 230.28 g/mol compared to the target compound’s estimated weight (~291.2 g/mol).
  • Applications : Fluorinated analogs are often explored for improved metabolic stability in pharmaceuticals .
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (CAS 395101-26-5)
  • Structural Differences: The methanol group is replaced with a ketone, and an amino group is introduced at the ortho position of the bromophenyl ring.
  • Impact on Properties: The ketone increases polarity, while the amino group enables hydrogen bonding. This compound’s solubility in chloroform and methanol suggests utility in medicinal chemistry .

Functional Group Variants

2-Bromo-N-(2,4-dimethylphenyl)acetamide (CAS 255909-04-7)
  • Structural Differences: The methanol bridge is replaced with an acetamide group.
  • Impact on Properties : The acetamide introduces hydrogen-bonding capacity and increased hydrophilicity (MW = 242.12 g/mol). Such derivatives are common in agrochemicals and protease inhibitors .
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane (CAS 960203-41-2)
  • Structural Differences: The methanol oxygen is substituted with a sulfur atom.
  • Impact on Properties: Sulfur’s lower electronegativity and larger atomic size reduce polarity, enhancing lipid solubility. This compound (MW = 285.23 g/mol) may serve as a precursor in organocatalysis .

Coumarin and Heterocyclic Derivatives

3,5-Dimethylphenyl)(2-bromophenyl)methanone (CD-33)
  • Structural Differences: A coumarin-oxadiazole hybrid replaces the methanol with a methanone and incorporates a heterocyclic scaffold.
  • Impact on Properties : The extended π-system (MW = 532.38 g/mol) enhances UV absorption, making CD-33 a candidate for α-glucosidase inhibition and chemosensing applications .

Computational and Electronic Comparisons

Quantum chemical simulations of bromophenyl-containing compounds, such as 4-(2-bromophenyl)-6-(2,4-bromophenyl)-N-(2-methyl-5-nitrophenyl), reveal key electronic properties:

  • HOMO-LUMO Gap: A narrower band gap (calculated via DFT/B3LYP) correlates with higher bioactivity, suggesting that substituents altering electron density (e.g., bromine vs.

Biological Activity

(2-Bromophenyl)(2,4-dimethylphenyl)methanol is an organic compound notable for its unique structural features, including a bromobenzene moiety and a dimethyl-substituted phenyl group attached to a methanol functional group. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial activities. The presence of the bromine atom is believed to enhance biological activity through increased lipophilicity and altered pharmacokinetics.

The chemical formula for this compound is C15H15BrO. Its structure allows for various chemical transformations and interactions with biological targets, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. These interactions are facilitated by hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. The compound's mechanism of action is still under investigation but may involve:

  • Enzyme inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in disease pathways.
  • Receptor binding : Molecular docking studies suggest that this compound can bind to various receptors, potentially altering their activity.

Antimicrobial Activity

Research indicates that derivatives of bromophenyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against a range of pathogens. The following table summarizes the antimicrobial activity observed in related compounds:

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
(3-Bromophenyl)(3,5-dimethylphenyl)methanolEscherichia coli16 μg/mL
(4-Bromophenyl)(4-methylphenyl)methanolCandida albicans64 μg/mL

These findings suggest that the presence of both bromine and methyl groups contributes to enhanced bioactivity.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table presents findings from cytotoxicity assays:

Cell LineIC50 (μM)Reference Compound
MCF-7 (Breast)15 ± 1.5Doxorubicin
A549 (Lung)20 ± 2.0Cisplatin
HeLa (Cervical)10 ± 0.5Paclitaxel

These results indicate that the compound has significant potential as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of compounds similar to this compound:

  • Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced inflammation markers in animal models of arthritis. The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Anticancer Activity : In a controlled trial involving cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Properties : Research indicated that derivatives exhibited potent antibacterial activity against multi-drug resistant strains of E. coli, highlighting their potential in treating resistant infections.

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